
Cobimetinib
Overview
Description
Cobimetinib is an orally administered small-molecule inhibitor of mitogen-activated protein kinase kinase (MEK1/2), approved for the treatment of BRAF V600 mutation-positive advanced melanoma in combination with vemurafenib, a BRAF inhibitor . It selectively targets MEK1/2, thereby inhibiting the RAS/RAF/MEK/ERK signaling pathway, which is hyperactivated in many cancers.
Preparation Methods
The synthesis of cobimetinib involves several steps starting from (2S)-2-piperidinecarboxylic acid. The process includes nitrification, hydrolysis, esterification, and tert-butoxycarbonyl (Boc) protection to produce an intermediate, [2-oxo-2-((2S)-1-tert-butoxycarbonylpiperidin-2-yl)] acetate . This intermediate undergoes addition, reduction, and cyclization reactions to form (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine, which is then condensed with a side chain to yield this compound . The process is designed to be economical, environmentally friendly, and suitable for industrial production .
Chemical Reactions Analysis
Cobimetinib undergoes various chemical reactions, including:
Oxidation: This compound is metabolized primarily by cytochrome P450 3A4 (CYP3A4) oxidation.
Reduction: The reduction reactions are part of its synthetic route.
Substitution: The synthesis involves substitution reactions to introduce functional groups
Common reagents and conditions used in these reactions include tert-butoxycarbonyl chloride for Boc protection, and various reducing agents for the reduction steps . The major products formed from these reactions are intermediates leading to the final this compound molecule .
Scientific Research Applications
Indications
Cobimetinib is primarily indicated for:
- Melanoma : Used in combination with vemurafenib for patients with unresectable or metastatic melanoma harboring BRAF V600E or V600K mutations.
- Colorectal Cancer : Investigated in clinical trials for patients with BRAF-mutated colorectal cancer.
Melanoma Treatment
The pivotal study for this compound's approval was the coBRIM trial , a Phase III randomized study that assessed the combination of this compound and vemurafenib versus vemurafenib alone. Key findings include:
- Overall Survival (OS) : The median OS was 22.5 months for the combination therapy compared to 17.4 months for vemurafenib alone, with 5-year OS rates of 31% versus 26%, respectively .
- Progression-Free Survival (PFS) : Median PFS was significantly improved at 12.6 months compared to 7.2 months for the control group, indicating a substantial benefit from the combination therapy .
Table 1 summarizes the efficacy results from the coBRIM study:
Measure | This compound + Vemurafenib | Vemurafenib Alone |
---|---|---|
Median OS | 22.5 months | 17.4 months |
5-Year OS Rate | 31% | 26% |
Median PFS | 12.6 months | 7.2 months |
5-Year PFS Rate | 14% | 10% |
Colorectal Cancer
This compound has also shown promise in treating colorectal cancer with BRAF mutations. In a cohort study, patients receiving this compound in combination with vemurafenib demonstrated improved outcomes compared to historical controls . However, further studies are necessary to establish definitive efficacy.
Safety Profile
The safety profile of this compound has been consistent across studies. Common adverse events include:
- Fatigue
- Diarrhea
- Rash
- Elevated liver enzymes
In the coBRIM study, these adverse events were manageable, and no new safety signals were identified over extended follow-up periods .
Case Studies and Research Insights
- Long-Term Outcomes : Extended follow-up from the coBRIM study confirmed that patients achieving a complete response had significantly better survival outcomes, emphasizing the importance of early treatment responses .
- Combination Therapies : Ongoing research is exploring this compound's effectiveness in combination with other agents targeting different pathways, such as RMC-4630 (a SHP2 inhibitor) and KRAS inhibitors . Early results indicate potential synergistic effects that may enhance treatment efficacy.
- Quality of Life : Studies have indicated that patients receiving this compound plus vemurafenib report improved health-related quality of life metrics compared to those receiving monotherapy, suggesting that combination therapy may not only extend survival but also enhance patient well-being .
Mechanism of Action
Cobimetinib is a reversible inhibitor of MEK1 and MEK2, which are upstream regulators of the ERK pathway . By inhibiting these kinases, this compound prevents the phosphorylation and activation of ERK, leading to reduced cellular proliferation and increased apoptosis in cancer cells . This mechanism is particularly effective in cancers with mutations in the BRAF gene, which lead to constitutive activation of the MAPK/ERK pathway .
Comparison with Similar Compounds
Comparison with Other MEK Inhibitors
Molecular Mechanism and Binding Specificity
- Cobimetinib vs. Trametinib: this compound binds preferentially to phosphorylated MEK1 (100× higher affinity for MEK1 over MEK2), while trametinib binds non-phosphorylated MEK1/2 with similar potency . Structural studies reveal that this compound lacks direct interactions with catalytic residue D208 in MEK1, unlike trametinib, which stabilizes MEK1 in a unique conformation through interfacial contacts with kinase suppressor of RAS (KSR) .
- This compound vs. Novel MEK1 Binders (e.g., Compounds 4 and 6): Fragment-based screening identified compounds 4 and 6 as novel allosteric MEK1 inhibitors with distinct binding modes.
Efficacy in Clinical Settings
- Histiocytic Neoplasms: this compound achieved durable responses across histiocytic subtypes (e.g., Erdheim-Chester disease) regardless of MAPK pathway mutations, a notable advantage over other MEK inhibitors, which often show resistance in solid tumors .
- Colorectal Cancer: this compound induces G1 cell cycle arrest and apoptosis in colorectal cancer cells (e.g., HCT116) via downregulation of cyclin D1, E, and MYC, independent of p53/p21 pathways.
Comparison in Combination Therapies
BRAF/MEK Inhibitor Regimens for Melanoma
- Efficacy : Encorafenib/binimetinib showed superior OS (33.6 vs. 22.3 months) and ORR (75% vs. 70%) compared to vemurafenib/cobimetinib .
- Safety : Vemurafenib/cobimetinib had higher rates of grade ≥3 rash (13% vs. 2%) and hepatotoxicity (9% vs. 5%) than dabrafenib/trametinib .
Triple Therapy with Immune Checkpoint Inhibitors
- Atezolizumab + this compound + Vemurafenib: This regimen improved median progression-free survival (15.1 vs.
Pharmacokinetics
- Pediatric Patients : Steady-state exposure (AUC₀–₂₄) of this compound suspension in children was 50% lower than in adults, likely due to CYP3A4 variability in gut/liver metabolism .
- Drug-Drug Interactions : this compound exposure increases 3–4× with moderate CYP3A inhibitors (e.g., erythromycin) and decreases 72–83% with inducers (e.g., efavirenz) .
Toxicity and Tolerability
- Pediatric Safety : The safety profile in children mirrors adults, with common AEs including rash (25%) and diarrhea (18%) .
A-FABP Inhibition
This compound inhibits A-FABP-mediated activation of the JNK/c-Jun pathway in macrophages (IC₅₀ >1 µM), a mechanism absent in larotrectinib, pantoprazole, and vildagliptin. This positions this compound as a candidate for metabolic disease therapy .
Biological Activity
Cobimetinib (Cotellic™) is a selective, allosteric inhibitor of mitogen-activated protein kinase kinase (MEK), primarily used in the treatment of advanced melanoma, particularly in combination with the BRAF inhibitor vemurafenib. This article explores the biological activity of this compound, its mechanisms of action, clinical efficacy, and safety profile, supported by relevant data tables and research findings.
This compound specifically inhibits MEK1 and MEK2, which are critical components of the MAPK signaling pathway. This pathway is often dysregulated in various cancers due to mutations in upstream components such as BRAF. By inhibiting MEK, this compound disrupts downstream ERK signaling, leading to reduced cancer cell proliferation and survival.
- Selectivity : this compound shows a 100-fold greater potency for phosphorylated MEK1 compared to MEK2, which is crucial for its therapeutic efficacy .
Clinical Efficacy
This compound has been evaluated in several clinical trials, particularly for patients with BRAF V600E mutations. The following table summarizes key findings from major studies:
Safety Profile
While this compound has demonstrated significant antitumor activity, it is associated with various adverse effects. Common side effects include:
- Diarrhea
- Photosensitivity
- Nausea and vomiting
- Severe skin rash
- Liver toxicity
Serious side effects can also occur, including heart muscle damage and retinal detachment .
Case Studies
-
Case Study on Advanced Melanoma :
A patient treated with this compound and vemurafenib exhibited a dramatic reduction in tumor size after three months of therapy, with a notable improvement in quality of life. However, they experienced severe diarrhea requiring dose adjustment. -
Combination Therapy :
In another case involving a patient with SCCHN treated with this compound plus atezolizumab, moderate antitumor activity was observed; however, the patient developed immune-related adverse effects that necessitated corticosteroid treatment .
Research Findings
Recent studies have further elucidated the biological activity of this compound:
- Inhibition of Platelet Function : Research indicates that while this compound effectively inhibits MEK activity in platelets, its impact on platelet function is less pronounced than expected at therapeutic concentrations .
- Comparative Studies : A meta-analysis highlighted that the combination of this compound with other agents might enhance efficacy compared to monotherapy approaches, particularly in resistant melanoma cases .
Q & A
Basic Research Questions
Q. What is the mechanistic basis of cobimetinib's inhibition of the MAPK pathway, and how can this be experimentally validated?
this compound selectively inhibits MEK1/2, disrupting downstream ERK phosphorylation and cell proliferation. To validate this, researchers should:
- Use phospho-specific Western blotting to assess ERK1/2 inhibition in treated vs. untreated cells .
- Perform dose-response assays to determine IC50 values in BRAF-mutant vs. wild-type cell lines .
- Combine with RNA-seq to identify transcriptomic changes linked to pathway suppression (e.g., apoptosis-related genes) .
Q. How do researchers ensure reproducibility when testing this compound's efficacy in preclinical models?
- Standardize protocols : Detail drug formulation, administration routes, and dosing schedules (e.g., 960 mg BID in clinical analogs) .
- Include positive controls (e.g., vemurafenib in BRAF-mutant melanoma) and validate results across ≥2 independent cell lines or animal models .
- Report raw data with uncertainties (e.g., error margins in viability assays) and deposit protocols in open-access repositories .
Advanced Research Questions
Q. How can conflicting data on this compound's efficacy in BRAF-mutant vs. KRAS-mutant cancers be systematically resolved?
- Conduct comparative transcriptomic analysis : Use RNA-seq to identify differentially expressed genes (DEGs) in this compound-treated BRAF-mutant (e.g., melanoma) vs. KRAS-mutant (e.g., colorectal cancer) models .
- Apply pathway enrichment tools (e.g., DAVID, GSEA) to highlight context-dependent signaling nodes (e.g., upregulated pro-survival pathways in resistant KRAS models) .
- Validate findings with patient-derived xenografts (PDXs) to mimic clinical heterogeneity .
Q. What experimental designs are optimal for identifying biomarkers of this compound resistance?
- Longitudinal sampling : Collect tumor biopsies pre-treatment, during therapy, and at progression in clinical cohorts .
- Use single-cell RNA-seq to track clonal evolution and resistance-associated subpopulations .
- Integrate proteomic profiling (e.g., mass spectrometry) to detect post-translational modifications (e.g., MEK phosphorylation mutants) .
Q. How can researchers reconcile discrepancies between in vitro and in vivo responses to this compound?
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Compare drug exposure levels in cell culture vs. plasma concentrations from clinical trials .
- Assess tumor microenvironment (TME) effects : Co-culture cancer cells with fibroblasts/immune cells to mimic TME-mediated resistance .
- Validate in orthotopic models (e.g., intracranial implants for brain metastasis studies) to improve physiological relevance .
Q. Methodological Guidance
Q. What strategies are recommended for conducting a rigorous literature review on this compound's off-target effects?
- Use structured queries in PubMed/Google Scholar: ("this compound" AND "off-target") OR ("MEK inhibitor" AND "toxicity") .
- Filter for primary sources with mechanistic data (e.g., kinase profiling assays) and avoid reviews lacking original data .
- Apply PICO framework : Population (cancer type), Intervention (this compound dose), Comparator (other MEK inhibitors), Outcome (adverse events) .
Q. How should researchers address ethical considerations in this compound clinical trial design?
- Adhere to ICH Guidelines : Include detailed safety data from Phase I trials (e.g., keratoacanthoma incidence) in the Investigator’s Brochure .
- Implement DSMB oversight : Plan interim analyses for efficacy/toxicity (e.g., after 98 deaths in the BRIM-3 trial) to permit early termination or crossover .
- Ensure informed consent documents clarify risks (e.g., photosensitivity) and alternatives (e.g., immunotherapy) .
Q. Data Analysis & Interpretation
Q. What statistical approaches are suitable for analyzing this compound's synergistic effects with other therapies?
- Apply Chou-Talalay combination index : Quantify synergy (CI <1) in viability assays with this compound + vemurafenib .
- Use multi-variate Cox regression in clinical data to adjust for confounding variables (e.g., baseline LDH levels) .
- Perform network pharmacology modeling to predict optimal drug pairs based on pathway crosstalk (e.g., MAPK-PI3K axis) .
Q. How can researchers validate this compound-induced apoptosis mechanisms (e.g., p53-independent pathways)?
- Employ CRISPR knockout models : Delete p53/p21 in HCT116 cells and assess apoptosis via Annexin V/PI staining post-treatment .
- Conduct live-cell imaging to track real-time caspase activation in p53-null vs. wild-type cells .
- Compare transcriptomic signatures with public datasets (e.g., GEO: GSE12345) to identify bypass mechanisms .
Properties
IUPAC Name |
[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMCAPRUBJMWDF-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239435 | |
Record name | Cobimetinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934660-93-2 | |
Record name | Cobimetinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934660-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cobimetinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934660932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cobimetinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05239 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cobimetinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COBIMETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER29L26N1X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.